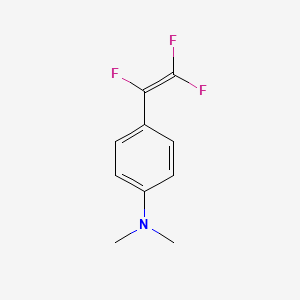![molecular formula C32H30O2 B14269463 9,10-Bis[(2-ethylphenoxy)methyl]anthracene CAS No. 189638-76-4](/img/structure/B14269463.png)
9,10-Bis[(2-ethylphenoxy)methyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is a chemical compound known for its unique structure and properties. It belongs to the class of anthracene derivatives, which are widely studied for their applications in organic electronics, photochemistry, and materials science. This compound is characterized by the presence of two 2-ethylphenoxy groups attached to the 9 and 10 positions of the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene typically involves the reaction of anthracene with 2-ethylphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The process may also involve the use of base catalysts like potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[(2-ethylphenoxy)methyl]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the anthracene core.
Scientific Research Applications
9,10-Bis[(2-ethylphenoxy)methyl]anthracene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9,10-Bis[(2-ethylphenoxy)methyl]anthracene involves its interaction with molecular targets through its anthracene core. The compound can undergo photoinduced electron transfer processes, making it useful in photochemical applications. Its fluorescence properties are attributed to the conjugated system of the anthracene core, which allows for efficient absorption and emission of light.
Comparison with Similar Compounds
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescent applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics and photochemistry.
Uniqueness
9,10-Bis[(2-ethylphenoxy)methyl]anthracene is unique due to the presence of the 2-ethylphenoxy groups, which impart distinct photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific fluorescence characteristics and electronic properties.
Properties
CAS No. |
189638-76-4 |
|---|---|
Molecular Formula |
C32H30O2 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
9,10-bis[(2-ethylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C32H30O2/c1-3-23-13-5-11-19-31(23)33-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-34-32-20-12-6-14-24(32)4-2/h5-20H,3-4,21-22H2,1-2H3 |
InChI Key |
AMQBAZNOYMOHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCC2=C3C=CC=CC3=C(C4=CC=CC=C42)COC5=CC=CC=C5CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


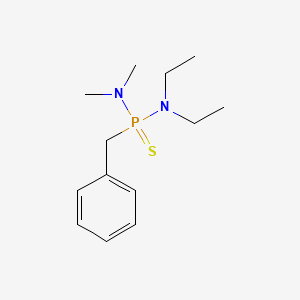
![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)
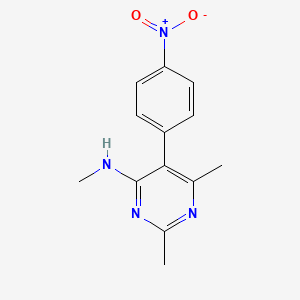
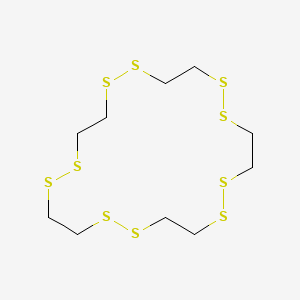


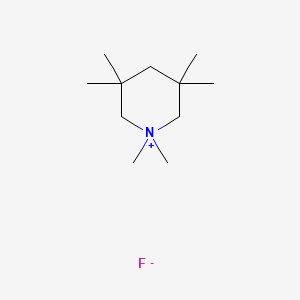
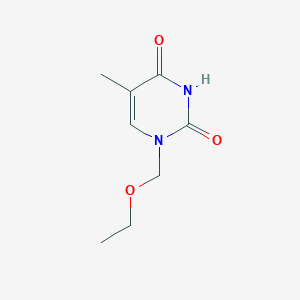
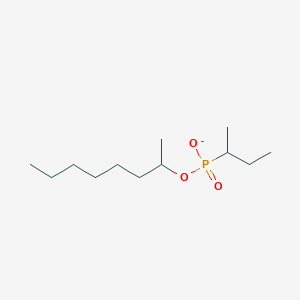
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)

![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)
